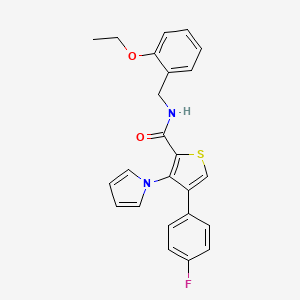

N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-fluorophenyl substituent at the 4-position, a 1H-pyrrole group at the 3-position, and a 2-ethoxybenzyl moiety as the N-substituent. The compound’s structural complexity arises from the combination of aromatic systems (thiophene, fluorophenyl, and benzyl groups) and heterocyclic elements (pyrrole), which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O2S/c1-2-29-21-8-4-3-7-18(21)15-26-24(28)23-22(27-13-5-6-14-27)20(16-30-23)17-9-11-19(25)12-10-17/h3-14,16H,2,15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXZQVZALBRNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone or an α,β-unsaturated carbonyl compound.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene intermediate.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene carboxylic acid with an amine derivative, such as 2-ethoxybenzylamine, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the pyrrole or thiophene rings using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution can occur on the benzyl or fluorophenyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2,5-dione derivatives, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to various biological targets, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Polarity :

- The 2-ethoxybenzyl group in the target compound introduces moderate hydrophobicity compared to the polar 2,4-dimethoxyphenyl group in F423-0353. This difference may influence membrane permeability and metabolic stability .

- The 4-fluorophenyl substituent (common to all three compounds) contributes to π-π stacking interactions in biological targets, as seen in fluorinated kinase inhibitors .

Heterocyclic Influence :

- The 1H-pyrrole moiety at the 3-position is conserved across all analogs. Pyrrole’s electron-rich nature may enhance binding to enzymatic active sites, as observed in similar triazole-containing thiazole derivatives (e.g., compounds 4 and 5 in ) .

Crystallographic and Conformational Comparisons

and provide insights into structural conformations of related compounds:

- Planarity : Thiophene-2-carboxamide analogs (e.g., F423-0355) exhibit near-planar conformations, with fluorophenyl groups oriented perpendicularly to the thiophene plane. This orientation maximizes aromatic interactions in crystal packing .

- Dihedral Angles : In fluorophenyl-containing chalcones (), dihedral angles between aromatic rings range from 7.14° to 56.26°, suggesting flexibility that could influence binding to rigid enzyme pockets. The target compound’s ethoxybenzyl group may introduce steric hindrance, reducing conformational flexibility compared to F423-0461’s 3-ethylphenyl substituent .

Biological Activity

N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and its chemical structure, which features a thiophene core, a pyrrole ring, and various aromatic substituents. The presence of the fluorine atom and ethoxy group contributes to its unique chemical properties.

Molecular Formula

- Molecular Formula : C26H25FN2O3S

- Molecular Weight : 448.55 g/mol

Structural Characteristics

The compound's structure includes:

- A thiophene ring that enhances its electron-donating properties.

- A pyrrole moiety that may contribute to its biological interactions.

- Aromatic groups that can influence lipophilicity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, affecting signaling pathways.

Therapeutic Applications

Research indicates potential applications in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Properties : The compound could reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

- Antimicrobial Effects : There is evidence supporting its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

In Vitro Studies

A study conducted on the compound's effects on cancer cell lines demonstrated significant cytotoxicity. For instance, it showed an IC50 value of 12.5 µM against the HCT116 colon cancer cell line, suggesting strong anticancer potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 12.5 | Apoptosis induction |

| MCF7 (Breast) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 20.0 | Inhibition of proliferation |

Comparative Analysis with Related Compounds

Comparative studies with structurally related compounds have shown that modifications in the substituents significantly affect biological activity. For example, compounds lacking the ethoxy group demonstrated reduced efficacy in anticancer assays.

Q & A

Q. What synthetic strategies are recommended to optimize the yield of N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

- Methodological Answer : Optimize coupling reactions (e.g., amide bond formation) using carbodiimide reagents (EDC·HCl) with HOBt·H₂O as coupling agents. Use triethylamine as a base to neutralize HCl byproducts, and monitor reaction progress via TLC (Rf values). Purify via column chromatography using gradients of ethyl acetate/hexane. For thiophene core synthesis, consider cyclization of cyanoacetate derivatives under microwave irradiation to enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the ethoxybenzyl (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), fluorophenyl (δ ~7.0–7.3 ppm), and pyrrole protons (δ ~6.3–6.5 ppm).

- X-ray crystallography : Resolve stereochemistry and confirm solid-state packing (e.g., as demonstrated for fluorophenyl-thiophene analogs in and ).

- IR spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituted pyrrole rings (e.g., electron-withdrawing groups) to assess impact on target binding.

- Side-chain variations : Replace the ethoxybenzyl group with alkyl or heteroaromatic moieties to evaluate pharmacokinetic effects.

- Assay design : Use in vitro enzyme inhibition assays (e.g., kinase profiling) and correlate with computational docking studies (e.g., AutoDock Vina) to identify key interactions. Validate via SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?

- Methodological Answer :

- Metabolic stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., fluorophenyl or thiophene oxidation).

- Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability in vivo.

- Pharmacokinetic modeling : Apply compartmental models (e.g., NONMEM) to reconcile in vitro IC₅₀ with in vivo efficacy, adjusting for bioavailability and clearance .

Q. What experimental approaches validate target engagement in cellular models?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment.

- Knockdown/knockout models : Use CRISPR-Cas9 to silence the putative target and assess loss of compound efficacy.

- Fluorescence polarization : Track competitive displacement of fluorescent probes in live cells .

Data Analysis & Contradiction Resolution

Q. How should conflicting crystallographic and NMR data on conformational flexibility be addressed?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers (e.g., around the ethoxybenzyl group).

- DFT calculations : Compare computed low-energy conformers (e.g., Gaussian 09) with crystallographic data to identify dominant states.

- Molecular dynamics simulations : Simulate solvated systems (e.g., in water/DMSO) to model flexibility .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

- Methodological Answer :

- Strict QC protocols : Enforce ≥95% purity (HPLC) and consistent salt forms.

- Standardized assay conditions : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay).

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish biological variability from experimental noise .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

Q. Table 2. Critical Spectroscopic Benchmarks

| Group | NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|

| Ethoxybenzyl | 1.3 (CH₃), 4.1 (OCH₂) | 1240 (C-O) |

| Fluorophenyl | 7.1–7.3 (Ar-H) | 1500 (C-F) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.